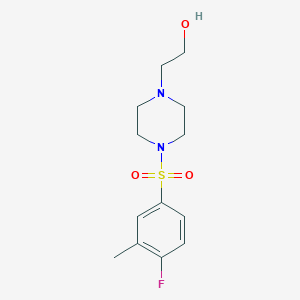
2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
- Cyclization of 1,2-diamine derivatives with sulfonium salts : This approach yields protected piperazines .
- Ugi reaction : Useful for the synthesis of substituted piperazines .
- Ring opening of aziridines under the action of N-nucleophiles : Another method for piperazine synthesis .
- Intermolecular cycloaddition of alkynes bearing amino group : A versatile approach .
- Parallel solid-phase synthesis and photocatalytic synthesis are also employed .
Molecular Structure Analysis
Chemical Reactions Analysis
Protodeboronation of alkyl boronic esters is a valuable transformation. In this case, catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a previously unknown transformation. The hydromethylation sequence was applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, protodeboronation played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Mechanism of Action
Target of Action
The primary targets of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol are currently unknown . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mode of Action
It’s worth noting that compounds with similar structures have been evaluated for their anti-tubercular activity .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Compounds with similar structures have shown significant activity against mycobacterium tuberculosis h37ra .
Advantages and Limitations for Lab Experiments
FMPPE has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, which allows for the investigation of its specific role in various physiological processes. FMPPE is also relatively easy to synthesize, which makes it readily available for research purposes. However, FMPPE has some limitations, including its poor solubility in water, which can limit its use in certain experimental conditions. Additionally, FMPPE has not been extensively studied in vivo, which limits its potential clinical applications.
Future Directions
There are several future directions for research on FMPPE, including investigating its potential therapeutic applications in various neurological and psychiatric disorders. FMPPE has shown promise as a neuroprotective agent, and further research is needed to investigate its potential for treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to investigate the role of FMPPE in regulating ion channels and neuronal excitability, which could lead to the development of new treatments for epilepsy and other neurological disorders. Finally, new sigma-1 receptor ligands based on FMPPE could be developed with improved pharmacological properties and potential clinical applications.
Synthesis Methods
FMPPE can be synthesized using various methods, including a one-pot synthesis method and a two-step synthesis method. The one-pot synthesis method involves the reaction of 4-fluoro-3-methylphenylsulfonyl chloride with piperazine in the presence of potassium carbonate and 2-chloroethanol. The reaction mixture is then heated to reflux, and the product is obtained after purification using column chromatography. The two-step synthesis method involves the reaction of 4-fluoro-3-methylphenylsulfonyl chloride with piperazine to obtain 4-(4-fluoro-3-methylphenylsulfonyl)piperazine, which is then reacted with 2-chloroethanol to obtain FMPPE.
Scientific Research Applications
FMPPE has shown potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, FMPPE has been used as a selective ligand for the sigma-1 receptor, which is involved in various physiological processes, including neuroprotection, neuroplasticity, and neuroregeneration. In pharmacology, FMPPE has been used as a tool for investigating the mechanism of action of sigma-1 receptor ligands and their potential therapeutic applications. In medicinal chemistry, FMPPE has been used as a lead compound for designing and synthesizing new sigma-1 receptor ligands with improved pharmacological properties.
properties
IUPAC Name |
2-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-11-10-12(2-3-13(11)14)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKJVSXJXJYLTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)
![2-{2-[(4-Bromobenzyl)amino]ethoxy}ethanol](/img/structure/B355563.png)
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B355607.png)
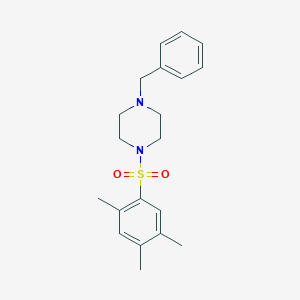
![[(2,4-Dichloro-5-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B355618.png)
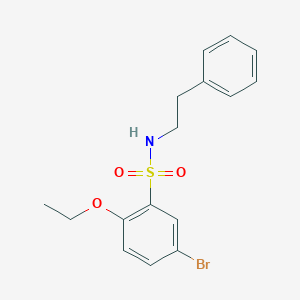
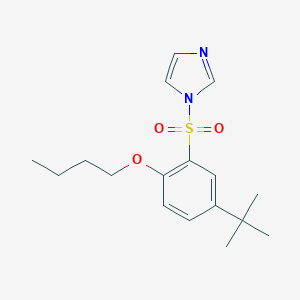
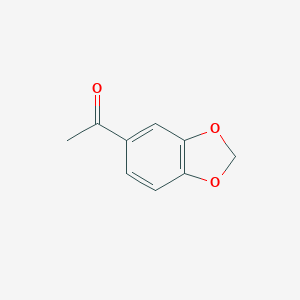
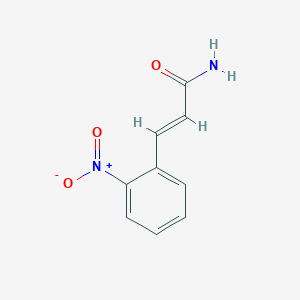
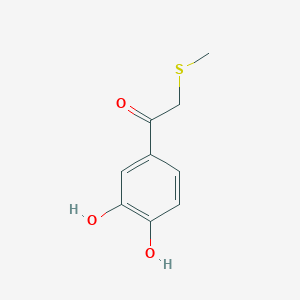
![2-amino-1-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B355642.png)
![2-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B355643.png)
![Ethyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B355644.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B355645.png)